2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide
Description
Properties
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-7(11(18)16-14)17-6-15-12-10(13(17)19)8-4-2-3-5-9(8)20-12/h6-7H,2-5,14H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBGJFVSPYVEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C=NC2=C(C1=O)C3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide involves multiple steps. One common synthetic route includes the cyclization of a precursor compound under specific conditions to form the pyrimido[4,5-b]benzothiophene core . The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process . Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide can be compared with other similar compounds, such as:
- 4-{[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid
- 7-tert-Butyl-3-phenyl-2-sulfanyl-5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-4-one
- 4-{[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid
These compounds share structural similarities but differ in their functional groups and specific biological activities.
Biological Activity
2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide is a synthetic compound that belongs to the class of pyrimido[4,5-b]benzothiophenes. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a pyrimidine ring fused with a benzothiophene moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : The compound could inhibit enzymes involved in various metabolic pathways.
- Cellular Interference : It might interfere with cellular processes such as signaling pathways or gene expression.
Antimicrobial Activity
Research indicates that derivatives of pyrimido[4,5-b]benzothiophenes exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for these compounds, showcasing their potential as antimicrobial agents .
Anticancer Properties
There is emerging evidence suggesting that compounds with similar structures may possess anticancer activities. These effects are often linked to the ability of the compounds to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms such as cell cycle arrest or modulation of signaling pathways.
Anti-inflammatory Effects
Some studies have suggested that pyrimidine derivatives can exhibit anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or by affecting the NF-kB signaling pathway.
Research Findings and Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
